Product packaging for 1,3-Benzodioxol-5-yl 3-chlorobenzoate(Cat. No.:)

1,3-Benzodioxol-5-yl 3-chlorobenzoate

Cat. No.: B290676
M. Wt: 276.67 g/mol
InChI Key: HMUHYGRJPKHVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Benzodioxol-5-yl 3-chlorobenzoate is a chemical compound of interest in organic chemistry and pharmaceutical research, synthesized from 1,3-benzodioxole and 3-chlorobenzoic acid derivatives. The 1,3-benzodioxole moiety, also known as the methylenedioxyphenyl group, is a significant structural feature in many bioactive molecules and is frequently investigated for its interactions with cytochrome P450 enzymes . The integration of this moiety with a 3-chlorobenzoate group produces a hybrid structure suitable for use as a key intermediate or building block in the development of more complex molecules, such as those explored in medicinal chemistry and drug discovery . Researchers value this compound for constructing novel chemical entities, particularly in studying structure-activity relationships (SAR). Its mechanism of action is not predefined and is entirely dependent on the context of its application within a specific research program. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and national regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H9ClO4 B290676 1,3-Benzodioxol-5-yl 3-chlorobenzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H9ClO4

Molecular Weight

276.67 g/mol

IUPAC Name

1,3-benzodioxol-5-yl 3-chlorobenzoate

InChI

InChI=1S/C14H9ClO4/c15-10-3-1-2-9(6-10)14(16)19-11-4-5-12-13(7-11)18-8-17-12/h1-7H,8H2

InChI Key

HMUHYGRJPKHVIL-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of 1,3 Benzodioxol 5 Yl 3 Chlorobenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, APT-NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of a molecule's structure. For 1,3-Benzodioxol-5-yl 3-chlorobenzoate (B1228886), a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and potentially Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments.

¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on both the 3-chlorobenzoyl and the 1,3-benzodioxol moieties, as well as a characteristic singlet for the methylene (B1212753) protons of the dioxole ring.

¹³C NMR spectroscopy complements the ¹H NMR by providing a count of the unique carbon atoms in the molecule. The spectrum would display separate resonances for each carbon, including the carbonyl carbon of the ester, the carbons of the two aromatic rings, and the methylene carbon of the dioxole group.

APT-NMR or similar spectral editing techniques would further aid in the assignment of carbon signals by differentiating between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons based on the phase of their signals. nist.gov

While specific data for the target compound is unavailable, data for its precursors, such as 3-chlorobenzoic acid, has been reported. For example, the ¹H NMR spectrum of 3-chlorobenzoic acid in DMSO-d₆ shows signals in the aromatic region, and its ¹³C NMR spectrum displays characteristic peaks for the carboxyl and aromatic carbons. rsc.org

Hypothetical ¹H and ¹³C NMR Data for 1,3-Benzodioxol-5-yl 3-chlorobenzoate (Note: This table is for illustrative purposes only and is not based on experimental data.)

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ) ppm Multiplicity Integration Assignment
[Predicted Value] [Predicted Multiplicity] [Predicted Integration] Aromatic H (3-chlorobenzoyl)
[Predicted Value] [Predicted Multiplicity] [Predicted Integration] Aromatic H (1,3-benzodioxol)

¹³C NMR (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
[Predicted Value] C=O (ester)
[Predicted Value] Aromatic C (3-chlorobenzoyl)
[Predicted Value] Aromatic C (1,3-benzodioxol)

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is essential for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), for confirming its elemental composition. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom.

HRMS would provide a highly accurate mass measurement, allowing for the confident determination of the molecular formula, C₁₄H₉ClO₄. Fragmentation patterns observed in the mass spectrum would offer further structural information, likely showing fragments corresponding to the 3-chlorobenzoyl and 1,3-benzodioxol-5-yl moieties. While mass spectral data for the target compound is not available, the NIST WebBook provides mass spectra for related compounds like 3-chlorobenzoic acid. nist.gov

Predicted Mass Spectrometry Data for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)

m/z Ion
[Calculated MW] [M]⁺
[Calculated MW + 2] [M+2]⁺ (³⁷Cl isotope)
[Calculated Fragment Ion] [C₇H₄ClO]⁺

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the ester carbonyl (C=O) group, aromatic C-H and C=C bonds, the C-O bonds of the ester and the dioxole ring, and the C-Cl bond. The absence of a broad O-H stretching band would confirm the formation of the ester from the carboxylic acid and alcohol precursors. IR spectra for related compounds like 1,5-bis(1,3-benzodioxol-5-yl)penta-1,4-dien-3-one show characteristic carbonyl and aromatic absorptions. researchgate.net

Anticipated IR Absorption Bands for this compound (Note: This table is for illustrative purposes only and is not based on experimental data.)

Wavenumber (cm⁻¹) Bond Vibration Functional Group
~3100-3000 C-H stretch Aromatic
~1735-1715 C=O stretch Ester
~1600, ~1475 C=C stretch Aromatic
~1250-1000 C-O stretch Ester, Ether (dioxole)

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis in Research

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are crucial for assessing the purity of a synthesized compound and for analyzing its presence in complex mixtures.

HPLC would be used to determine the purity of this compound by separating it from any unreacted starting materials or byproducts. A single, sharp peak in the chromatogram would indicate a high degree of purity.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique would not only confirm the purity of a sample but also provide the mass spectrum of the compound, aiding in its identification. While no specific chromatographic methods for the target compound are documented, general procedures for using HPLC in the analysis of related reaction products have been described. rsc.org

Computational and Theoretical Chemistry Studies of 1,3 Benzodioxol 5 Yl 3 Chlorobenzoate and Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT, Semi-Empirical Methods) in Molecular Geometry and Electronic Structure Elucidation

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 1,3-Benzodioxol-5-yl 3-chlorobenzoate (B1228886) and its analogues. Methods like Density Functional Theory (DFT) and semi-empirical approaches are pivotal in determining optimized molecular geometry and electronic structure.

Detailed research findings from studies on related 1,3-benzodioxole (B145889) derivatives have demonstrated the utility of these methods. For instance, quantum chemical calculations have been successfully employed to correlate molecular structure with properties like corrosion inhibition efficiency. researchgate.net In such studies, parameters including the energy of the Highest Occupied Molecular Orbital (E), the energy of the Lowest Unoccupied Molecular Orbital (E), the energy gap (ΔE), dipole moment (μ), and other quantum descriptors are calculated. researchgate.net A low energy gap and high dipole moment are often associated with increased reactivity and interaction strength. researchgate.net

For 1,3-Benzodioxol-5-yl 3-chlorobenzoate, DFT calculations would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain the optimized 3D geometry. This would reveal crucial information about bond lengths, bond angles, and dihedral angles, highlighting the planarity or non-planarity of the benzodioxole and chlorobenzoate rings and their relative orientation. The electronic properties derived from these calculations are summarized in the illustrative table below.

Table 1: Illustrative Quantum Chemical Parameters for this compound (Hypothetical Data)

Parameter Value Significance
E -6.5 eV Indicates electron-donating ability
E -1.2 eV Indicates electron-accepting ability
Energy Gap (ΔE) 5.3 eV Relates to chemical reactivity and stability
Dipole Moment (μ) 3.2 D Influences solubility and intermolecular interactions
Ionization Potential 7.1 eV Energy required to remove an electron

Note: The values in this table are hypothetical and serve as an example of the data generated from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and intermolecular interactions of this compound over time. By simulating the motion of atoms and molecules, MD can reveal the dynamic behavior that is not apparent from static quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity. For 1,3-benzodioxole derivatives, QSAR studies have been conducted to predict various activities, including their potential as corrosion inhibitors and their anticancer properties. researchgate.netmdpi.com

A QSAR model is developed by first calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. For instance, a study on the anticancer activity of a series of benzodithiazine derivatives utilized QSAR to identify key molecular descriptors related to their cytotoxic effects. mdpi.com

For this compound and its analogues, a QSAR study would involve synthesizing a library of related compounds and evaluating their biological activity against a specific target. The resulting data would be used to develop a predictive model that could guide the design of new, more potent analogues.

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions.

Several studies have reported the use of molecular docking for benzodioxole-containing compounds to explore their potential as inhibitors of various enzymes or receptors. nih.govnih.gov For example, docking studies have been used to investigate the binding of benzotriazole-based β-amino alcohols to bacterial proteins. nih.gov In the context of this compound, molecular docking could be used to predict its binding affinity and mode of interaction with a hypothetical protein target. The docking results would highlight key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the amino acid residues in the protein's active site.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

Parameter Value Details
Binding Affinity -8.5 kcal/mol Predicted free energy of binding
Hydrogen Bonds 2 With residues ASN102, GLU125
Hydrophobic Interactions 5 With residues LEU34, VAL52, ILE89, TRP128, PHE154

Note: The values and residues in this table are hypothetical and for illustrative purposes.

Theoretical Thermochemistry and Energetic Factors of Benzodioxole Esters

Theoretical thermochemistry involves the calculation of thermodynamic properties of molecules, such as enthalpy of formation, entropy, and Gibbs free energy, using computational methods. These calculations can provide insights into the stability and reactivity of compounds.

Structure Activity Relationship Sar Investigations of 1,3 Benzodioxol 5 Yl 3 Chlorobenzoate Derivatives

Impact of the Benzodioxole Moiety on Biological Activities

The 1,3-benzodioxole (B145889) (or methylenedioxyphenyl) moiety is a prominent scaffold found in numerous naturally occurring and synthetic compounds, and its presence is often crucial for a wide range of biological activities. rsc.orgwikipedia.org This structural unit is recognized as a key pharmacophore, and its incorporation into molecular designs is a common strategy to enhance or modulate therapeutic effects. wikipedia.orgresearchgate.net Research has demonstrated that compounds containing the benzodioxole ring system exhibit significant anticancer, anti-inflammatory, antimicrobial, and insecticidal properties, among others. rsc.orgresearchgate.netnajah.edu

The biological versatility of the benzodioxole moiety stems from its unique electronic and structural properties. The methylenedioxy bridge can influence the metabolism of the compound, often by inhibiting cytochrome P450 enzymes, which can potentiate the effects of the parent molecule. Furthermore, the rigid, planar structure of the benzodioxole ring system provides a defined orientation for interaction with biological macromolecules like proteins and enzymes. rsc.org In the context of 1,3-Benzodioxol-5-yl 3-chlorobenzoate (B1228886) derivatives, the benzodioxole portion serves as a critical anchor, and modifications to this ring can significantly alter the biological profile. Studies on related structures have shown that the benzodioxole moiety contributes to better selectivity for certain enzymes, such as cyclooxygenase-2 (COX-2), compared to simpler phenyl groups, likely due to its larger size and specific electronic nature. rsc.org

Biological ActivityReported Findings for Benzodioxole DerivativesReference
AnticancerDerivatives show cytotoxic effects against various cancer cell lines, including HeLa, Hep3B, and Caco-2. rsc.orgnajah.edu
Anti-inflammatoryBenzodioxole-based compounds exhibit inhibitory activity against COX-1 and COX-2 enzymes. rsc.org
AntimicrobialCompounds containing this moiety have shown activity against various bacteria and fungi. wikipedia.orgnajah.edu
LarvicidalIdentified as a key pharmacophore for insecticidal activity, with derivatives showing potency against Aedes aegypti larvae. researchgate.net
AntidiabeticBenzodioxole derivatives have demonstrated potent inhibition of the α-amylase enzyme. researchgate.net

Role of the 3-Chlorobenzoate Substructure in Biological Recognition and Potency

Halogen atoms, like chlorine, are known to participate in halogen bonding, a non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's binding site, which can enhance binding affinity. Furthermore, the chlorine atom is electron-withdrawing, which alters the electron distribution across the benzoate (B1203000) ring and the ester linkage, potentially affecting the molecule's reactivity and binding characteristics.

Studies on related benzodioxole esters have highlighted the importance of halogen substitution on the attached phenyl ring for biological activity. For instance, in a series of benzodioxole derivatives evaluated as cyclooxygenase (COX) inhibitors, the presence and position of halogens (Cl, Br, I) were critical. rsc.org All tested benzodioxole acetate (B1210297) structures with halogen substituents on the phenyl ring demonstrated better activity against COX-1 than their non-halogenated or acid counterparts. rsc.org The position of the halogen also matters; ortho-halogenated compounds were generally found to be more potent or selective than the corresponding meta-substituted isomers in certain assays. rsc.org This suggests that the specific placement of the chloro group in the 3-position is a key factor for molecular recognition by the target.

Table 2: Effect of Halogen Substitution on COX Inhibition for select Benzodioxole Derivatives (Data abstracted from rsc.org)
Compound TypeSubstituentPositionCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
EsterIodoortho1.121.30
EsterIodometa27.0625.56
EsterBromoortho2.123.83
EsterBromometa2.362.73

Stereochemical Influences on SAR in Benzodioxole Esters

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in determining biological activity because biological systems, such as enzymes and receptors, are inherently chiral. While 1,3-Benzodioxol-5-yl 3-chlorobenzoate itself is an achiral molecule, SAR investigations often involve creating derivatives, some of which may possess chiral centers. The introduction of chirality into the benzodioxole ester scaffold would result in stereoisomers (enantiomers or diastereomers) that could exhibit markedly different potencies, efficacies, and metabolic profiles.

For a benzodioxole ester, chiral centers could be introduced, for example, by substituting one of the hydrogen atoms on the methylene (B1212753) bridge of the dioxole ring or by adding a chiral side chain to either of the aromatic rings. If a derivative possesses a chiral center, one enantiomer will likely have a better geometric and electronic complementarity with the target binding site than the other. This concept of stereoselectivity is fundamental to drug action.

For instance, highly stereoselective synthesis methods are often developed for compounds containing related heterocyclic motifs, such as spirooxindoles grafted with a benzodioxole unit. rsc.org In such cases, the precise stereochemistry is confirmed via techniques like single-crystal X-ray diffraction, and the resulting stereoisomers often show significant differences in their biological activities, such as enzyme inhibition. rsc.org The development of chiral ligands like SEGPHOS, which contains a 4,4'-bi-1,3-benzodioxole core, for asymmetric synthesis further underscores the importance of chirality in molecules bearing this moiety. wikipedia.org Therefore, any future development of this compound derivatives for therapeutic use would need to rigorously investigate the influence of stereochemistry on their biological activity.

Electronic and Steric Effects of Substituents on Activity Profiles

The biological activity of this compound derivatives is governed by a delicate interplay of electronic and steric effects of its substituents. These factors influence how the molecule fits into a biological target's binding pocket and the non-covalent interactions it can form.

Electronic Effects: These effects relate to the distribution of electrons within the molecule, which is influenced by electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

The benzodioxole moiety is generally considered to be electron-donating, increasing the electron density of the attached benzene (B151609) ring.

The 3-chloro substituent on the benzoate ring is an EWG, which decreases the electron density of its ring. This push-pull electronic arrangement across the ester linkage can be critical for activity.

Studies on related systems have shown that the electronic nature of substituents significantly impacts activity. For example, in the synthesis of certain isoindoloquinoline derivatives, EDGs on an N-aryl ring led to higher product yields compared to EWGs, indicating a strong electronic influence on reactivity, which often correlates with biological activity. researchgate.net

Steric Effects: These effects pertain to the size and shape of the molecule and its substituents, which determine its ability to physically fit into a binding site.

The position of the chlorine atom is a key steric factor. A substituent at the meta-position (position 3), as in 3-chlorobenzoate, has a different spatial impact than one at the ortho- (position 2) or para- (position 4) position.

Research on halogenated benzodioxole derivatives has shown that ortho-substituted compounds can be more potent or selective than their meta-counterparts, suggesting that the steric hindrance or specific orientation provided by the ortho-substituent is favorable for interaction with the target enzyme. nih.gov

Pharmacophore Elucidation for Benzodioxole Ester Scaffolds

A pharmacophore is an abstract description of the essential molecular features—such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups—that are necessary for a molecule to exert a specific biological activity. Elucidating the pharmacophore for a class of compounds like benzodioxole esters is a key step in rational drug design and virtual screening for new, potent ligands. acs.org

For the this compound scaffold, a hypothetical pharmacophore model can be proposed based on its structural components. The development of such a model would typically involve aligning a set of active and inactive derivatives to identify common features critical for activity. nih.gov

Key potential pharmacophoric features for this scaffold include:

Hydrogen Bond Acceptors (HBA): The two oxygen atoms of the ester group and the two ether-like oxygen atoms in the dioxole ring are potential hydrogen bond acceptors.

Aromatic/Hydrophobic Regions (AR/HY): The two benzene rings (the benzodioxole ring system and the chlorophenyl ring) constitute significant aromatic and hydrophobic regions that can engage in π-π stacking or hydrophobic interactions with the biological target.

Halogen Bond Donor (XBD): The chlorine atom on the benzoate ring can act as a halogen bond donor, forming a specific directional interaction with an electron-dense atom in the binding site.

These features, with defined spatial relationships, would form the basis of a pharmacophore model. This model could then be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric requirements, thereby identifying new potential drug candidates with different core structures but the same essential interaction features. nih.gov

Table 3: Hypothetical Pharmacophoric Features of the this compound Scaffold
Pharmacophoric FeatureMolecular OriginPotential Interaction Type
Aromatic Ring 1Benzodioxole phenyl ringπ-π stacking, hydrophobic interaction
Aromatic Ring 2Chlorophenyl ringπ-π stacking, hydrophobic interaction
Hydrogen Bond Acceptor 1Ester carbonyl oxygen (C=O)Hydrogen bonding
Hydrogen Bond Acceptor 2Ester ether oxygen (C-O-C)Hydrogen bonding
Hydrogen Bond Acceptor 3 & 4Dioxole ether oxygens (-O-CH₂-O-)Hydrogen bonding
Halogen Atom FeatureChlorine at position 3Halogen bonding, hydrophobic interaction

In Vitro Biological Evaluation of Benzodioxole Ester Derivatives Excluding Clinical Human Data

Assessment of Enzymatic Inhibition Potency

A thorough review of scientific literature and databases reveals no specific studies detailing the enzymatic inhibition potency of 1,3-Benzodioxol-5-yl 3-chlorobenzoate (B1228886). Consequently, there are no reported IC₅₀ values from non-human enzymatic assays for this particular compound. While research exists on the enzymatic inhibition of other 1,3-benzodioxole (B145889) derivatives, this information is not directly applicable to the subject compound.

Receptor Binding and Activation Studies in Cellular and Cell-Free Assays

There is currently no publicly available data from receptor binding or activation studies conducted on 1,3-Benzodioxol-5-yl 3-chlorobenzoate. Investigations into the affinity and functional activity of this specific ester at various receptors have not been reported in the scientific literature.

Antioxidant Capacity Measurements

No specific antioxidant capacity measurements for this compound, such as those determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay, are available in published research. While the antioxidant properties of other compounds containing the 1,3-benzodioxole moiety have been investigated, these findings cannot be extrapolated to this compound. For instance, a study on a new 1,3-benzodioxole derivative, Hypecoumic acid, reported moderate antioxidative activity with an IC₅₀ value of 86.3 ± 0.2 μM in a DPPH-scavenging assay. mdpi.comresearchgate.netnih.gov However, similar data for this compound is absent.

Antimicrobial Activity Studies in Bacterial and Fungal Models

A comprehensive search of scientific literature did not yield any studies on the antimicrobial activity of this compound against bacterial or fungal models. While various other 1,3-benzodioxole derivatives have been synthesized and evaluated for their antimicrobial properties, specific data for the subject compound is not available. researchgate.net

Antiparasitic Activity in Research Models

There is no published research on the antiparasitic activity of this compound, including any evaluation of its schistosomicidal effects or activity against other parasites in research models.

Assessment of Effects on Plant Growth and Development

No studies have been found that assess the effects of this compound on plant growth and development. For example, there is no data on its potential to promote root growth in model organisms. Research has been conducted on other 1,3-benzodioxole derivatives as potent auxin receptor agonists and root growth promoters, but these findings are not specific to this compound. frontiersin.orgnih.gov

In Vitro Cytotoxicity and Cell Cycle Analysis in Non-Human Cell Lines

There is a lack of publicly available data on the in vitro cytotoxicity and cell cycle analysis of this compound in non-human cell lines such as HeLa, HepG2, or Caco-2. While studies have reported the cytotoxic effects of other benzodioxole derivatives on these cell lines, no such information exists for the specific compound that is the subject of this article. researchgate.net

Emerging Research Directions and Future Perspectives for Benzodioxole Ester Research

Design of Novel Benzodioxole Ester Derivatives with Enhanced Specificity and Potency

The design of new benzodioxole esters would likely focus on modifying the ester linkage and the substitution patterns on both the benzodioxole and benzoate (B1203000) rings. This approach aims to enhance the potency and selectivity of these compounds towards specific biological targets. For example, research on other benzodioxole derivatives has shown that the introduction of different substituents can significantly impact their biological activity, such as their ability to act as auxin receptor agonists or cyclooxygenase (COX) inhibitors. nih.govnih.gov A systematic exploration of structure-activity relationships (SAR) would be crucial in guiding the synthesis of more effective and targeted molecules.

Application in Chemical Biology Tools and Probes for Mechanistic Elucidation

High-quality chemical probes are invaluable tools for dissecting complex biological processes. Should 1,3-Benzodioxol-5-yl 3-chlorobenzoate (B1228886) or its derivatives exhibit specific biological activity, they could be developed into chemical probes. These probes would enable researchers to study the function of specific proteins or pathways in cells and organisms, providing a deeper understanding of their roles in health and disease. The development of such probes requires rigorous characterization to ensure high potency and selectivity.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and SAR Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. nih.govbldpharm.com These technologies can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicity of novel compounds. nih.gov In the context of benzodioxole esters, AI could be employed to screen virtual libraries of derivatives, identify promising candidates for synthesis, and predict their structure-activity relationships, thereby accelerating the discovery process. uni.lu This data-driven approach can significantly reduce the time and cost associated with traditional screening methods. rsc.org

Exploration of New Biological Targets and Pathways for Benzodioxole Esters

The structural motif of 1,3-benzodioxole (B145889) is a "privileged structure," meaning it can interact with a variety of biological targets. chemicalbook.com Future research would likely involve screening 1,3-Benzodioxol-5-yl 3-chlorobenzoate and its analogs against a wide range of biological targets to uncover new therapeutic opportunities. For example, different benzodioxole derivatives have been found to target c-Src/Abl kinase, auxin receptors, and enzymes involved in diabetes. nih.govnih.govrsc.org Identifying new targets could open up novel avenues for treating a wide range of diseases.

Multidisciplinary Approaches in Benzodioxole Research, Including Chemoproteomics and Metabolomics

A comprehensive understanding of the biological effects of novel benzodioxole esters would necessitate a multidisciplinary approach. Chemoproteomics could be used to identify the direct protein targets of these compounds within a complex biological system. Metabolomics would allow for the analysis of how these compounds affect cellular metabolism. Integrating these "omics" technologies with traditional pharmacological and biochemical assays would provide a holistic view of the mechanism of action of new benzodioxole esters and their impact on biological systems.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.